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Compound of Interest

Compound Name: 1-(2-Aminoethyl)cyclobutan-1-ol

Cat. No.: B1376641 Get Quote

An In-depth Technical Guide to 1-(2-Aminoethyl)cyclobutan-1-ol: Structure, Properties, and

Synthetic Approaches

Disclaimer: Direct experimental data for 1-(2-Aminoethyl)cyclobutan-1-ol is not readily

available in the public domain. This guide has been compiled by leveraging data from

structurally similar compounds, including aminocyclobutanol and N-substituted

aminocyclobutanol derivatives. The information presented herein, particularly quantitative data

and experimental protocols, should be considered predictive and requires experimental

validation.

Introduction
1-(2-Aminoethyl)cyclobutan-1-ol is a unique bifunctional organic molecule featuring a

cyclobutane ring, a tertiary alcohol, and a primary amino group. The strained four-membered

ring provides a rigid scaffold, while the hydroxyl and amino functionalities offer sites for

hydrogen bonding and further chemical modification. These structural characteristics make it

and its analogs of significant interest to researchers in medicinal chemistry and drug

development. Aminocyclobutanol derivatives have been explored for their potential as kinase

inhibitors and as building blocks for more complex bioactive molecules.[1] This document

provides a comprehensive overview of the predicted molecular structure, physicochemical

properties, potential synthetic routes, and expected analytical characteristics of 1-(2-
Aminoethyl)cyclobutan-1-ol, based on available data for analogous compounds.
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Molecular Structure and Identifiers
The core of 1-(2-Aminoethyl)cyclobutan-1-ol is a cyclobutane ring substituted at the C1

position with both a hydroxyl group and a 2-aminoethyl group.

Table 1: Predicted Molecular Identifiers for 1-(2-Aminoethyl)cyclobutan-1-ol

Identifier Value

IUPAC Name 1-(2-Aminoethyl)cyclobutan-1-ol

Molecular Formula C₆H₁₃NO

Molecular Weight 115.17 g/mol

Canonical SMILES C1CC(C1)(CCN)O

InChI Key (Predicted)

CAS Number Not assigned

Physicochemical Properties
The physicochemical properties of 1-(2-Aminoethyl)cyclobutan-1-ol are predicted based on

its structure and data from similar compounds. The presence of both an amino and a hydroxyl

group suggests it will be a polar molecule with some solubility in water, enhanced at acidic pH

due to the protonation of the amino group.

Table 2: Predicted and Comparative Physicochemical Properties of Aminocyclobutanol

Derivatives
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Property

1-(2-
Aminoethyl)cy
clobutan-1-ol
(Predicted)

1-(1-
Aminoethyl)cy
clobutan-1-
ol[2]

2-Amino-1-
methylcyclobu
tan-1-ol[3]

2-
Aminocyclobu
tan-1-ol[4]

Molecular

Formula
C₆H₁₃NO C₆H₁₃NO C₅H₁₁NO C₄H₉NO

Molecular Weight

( g/mol )
115.17 115.17 101.15 87.12

XlogP

(Predicted)
-0.2 -0.2 -0.6 -0.8

Boiling Point (°C) - - -
157.6 ± 33.0

(Predicted)[5]

Topological Polar

Surface Area (Å²)
46.3 46.3 46.3 46.3

Hydrogen Bond

Donors
2 2 2 2

Hydrogen Bond

Acceptors
2 2 2 2

Experimental Protocols
While a specific, validated synthesis for 1-(2-Aminoethyl)cyclobutan-1-ol has not been

published, a plausible synthetic route can be designed based on established methods for

creating substituted cyclobutanol derivatives. A logical approach would be a nucleophilic

addition of a protected aminoethyl nucleophile to cyclobutanone.

Proposed Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol
This proposed two-step synthesis involves the Grignard reaction of cyclobutanone with a

protected 2-aminoethyl magnesium bromide, followed by deprotection.

Step 1: Synthesis of 1-(2-(tert-Butoxycarbonylamino)ethyl)cyclobutanol
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Reagent Preparation: Prepare the Grignard reagent from 2-(tert-Butoxycarbonylamino)ethyl

bromide and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert

atmosphere (e.g., nitrogen or argon).

Reaction: Cool a solution of cyclobutanone in anhydrous THF to 0 °C in an ice bath.

Addition: Slowly add the prepared Grignard reagent to the cyclobutanone solution with

continuous stirring.

Quenching: After the addition is complete, allow the reaction to warm to room temperature

and stir for an additional 2-4 hours. Quench the reaction by slowly adding a saturated

aqueous solution of ammonium chloride.

Extraction: Extract the aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel.

Step 2: Deprotection to Yield 1-(2-Aminoethyl)cyclobutan-1-ol

Dissolution: Dissolve the purified product from Step 1 in a suitable solvent such as

dichloromethane or 1,4-dioxane.

Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of

hydrogen chloride in dioxane, to the solution at 0 °C.

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by thin-

layer chromatography (TLC).

Workup: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate

solution) and extract the product into an appropriate organic solvent. Alternatively, for the

hydrochloride salt, the solvent can be removed under reduced pressure.

Isolation: Purify the final product through recrystallization or chromatography to yield 1-(2-
Aminoethyl)cyclobutan-1-ol.
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Step 1: Grignard Reaction

Step 2: Deprotection

Cyclobutanone

Anhydrous THF, 0°C

Protected Aminoethyl
Magnesium Bromide

Protected Intermediate

Nucleophilic Addition

DCM or Dioxane, RT

Strong Acid (e.g., TFA)

1-(2-Aminoethyl)cyclobutan-1-ol

Acidolysis

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(2-Aminoethyl)cyclobutan-1-ol.

Analytical and Spectroscopic Data (Predicted)
No experimental spectra for 1-(2-Aminoethyl)cyclobutan-1-ol are available. However, the

expected features can be predicted based on its functional groups.

Table 3: Predicted Spectroscopic Data for 1-(2-Aminoethyl)cyclobutan-1-ol
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Technique Predicted Features

¹H NMR

- Cyclobutane protons: Complex multiplets in

the range of δ 1.5-2.5 ppm. The protons of the

cyclobutane ring would show complex splitting

patterns due to their diastereotopic nature.[6] -

Ethyl protons (-CH₂-CH₂-N): Two triplets, one for

the methylene adjacent to the ring and one for

the methylene adjacent to the amino group. -

NH₂ and OH protons: Broad singlets,

exchangeable with D₂O.

¹³C NMR

- Quaternary carbon (C-OH): A signal in the

range of δ 70-85 ppm. - Cyclobutane carbons (-

CH₂-): Signals in the aliphatic region, typically δ

15-40 ppm. - Ethyl carbons (-CH₂-CH₂-N): Two

distinct signals in the aliphatic region.

IR Spectroscopy

- O-H stretch: Broad peak around 3300-3400

cm⁻¹. - N-H stretch: Medium intensity peaks in

the same region (3300-3400 cm⁻¹), potentially

overlapping with the O-H stretch. - C-H stretch

(aliphatic): Peaks just below 3000 cm⁻¹. - N-H

bend: Peak around 1600 cm⁻¹. - C-O stretch:

Strong peak around 1050-1150 cm⁻¹.

Mass Spectrometry (EI)

- Molecular Ion (M⁺): A peak at m/z = 115. -

Fragmentation: Expect loss of water (M-18),

loss of an ethylamine radical, and cleavage of

the cyclobutane ring.

Potential Biological Activity and Applications
While the biological activity of 1-(2-Aminoethyl)cyclobutan-1-ol itself has not been reported,

the aminocyclobutanol scaffold is present in molecules with interesting pharmacological

properties. Derivatives of cyclobutane have been investigated for their antitumor activity,

potentially acting through mechanisms like apoptosis and cell cycle arrest.[1] The constrained
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nature of the cyclobutane ring can be advantageous in drug design, helping to lock a molecule

into a bioactive conformation.

Given that some related compounds have shown inhibitory effects on kinases, a hypothetical

signaling pathway where a derivative of this molecule could act is presented below.[1] This is a

generalized representation and would require experimental validation.

Growth Factor Receptor

Tyrosine Kinase

Activates

Downstream Substrate

Phosphorylates

Cell Proliferation / Survival

Leads to

Aminocyclobutanol
Derivative

Inhibits

Click to download full resolution via product page

Caption: Hypothetical kinase inhibition pathway for an aminocyclobutanol derivative.

Conclusion
1-(2-Aminoethyl)cyclobutan-1-ol represents an intriguing, yet underexplored, molecular

scaffold. Based on the chemistry of its analogs, it is predicted to be a polar, bifunctional

molecule that can be synthesized from cyclobutanone. Its structural rigidity and the presence of

key functional groups suggest that it could serve as a valuable building block in the synthesis of
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novel compounds with potential applications in pharmacology and materials science. Further

research is warranted to synthesize this compound and experimentally determine its properties

and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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